molecular formula C23H27N5O5S3 B2485744 N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 457651-88-6

N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B2485744
CAS No.: 457651-88-6
M. Wt: 549.68
InChI Key: AGLNONNBYZMIHA-UHFFFAOYSA-N
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Description

N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C23H27N5O5S3 and its molecular weight is 549.68. The purity is usually 95%.
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Biological Activity

N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a complex organic compound with significant potential in medicinal chemistry, particularly for its biological activities. This compound features a thiadiazole moiety, which is known for its diverse pharmacological properties, including anticancer and antimicrobial activities. The following sections will explore the biological activity of this compound, highlighting key research findings, case studies, and comparative analyses with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C20H24N4O3S3C_{20}H_{24}N_{4}O_{3}S_{3}, with a molecular weight of approximately 492.6 g/mol. Its structure incorporates a thiadiazole ring, a sulfonamide group, and a piperidine moiety, which contribute to its biological activity.

Table 1: Structural Features and Properties

PropertyValue
Molecular FormulaC20H24N4O3S3
Molecular Weight492.6 g/mol
Thiadiazole MoietyPresent
Sulfonamide GroupPresent
Piperidine MoietyPresent

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably, studies have shown IC50 values indicating potent activity against lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon cancer (HCT15) cells.

The mechanism underlying its anticancer activity may involve the inhibition of specific enzymes or pathways critical to tumor growth and proliferation. For example, it has been suggested that the compound may inhibit tyrosinase, an enzyme involved in melanin synthesis, which has implications for skin cancer treatment .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity. Various thiadiazole derivatives have been synthesized and tested for antibacterial and antifungal activities. For instance, compounds derived from similar structures have shown significant inhibition against Gram-positive and Gram-negative bacteria as well as fungi .

Comparative Analysis with Related Compounds

Research has also compared this compound with other thiadiazole derivatives. The following table summarizes some related compounds along with their biological activities:

Table 2: Comparison of Biological Activities

Compound NameBiological Activity
N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamideAnticancer activity against SK-MEL-2
2-benzoyl-N-(4-{[(5-methylthiazol-2-yloxy)methyl]sulfamoyl}phenyl)benzamideAntimicrobial properties
5-phenyldihydrothiadiazolesSignificant cytotoxicity against various cancer cell lines

Study on Antitumor Activity

A study published in Nature evaluated the antitumor efficacy of various thiadiazole derivatives including this compound. The results indicated that this compound exhibited one of the highest levels of cytotoxicity among the tested derivatives with an IC50 value of 10.10 µg/mL against A549 cells .

Antimicrobial Screening

Another study focused on the antimicrobial properties of thiadiazole derivatives found that compounds similar to this compound showed significant activity against both Gram-positive and Gram-negative bacteria using the disc diffusion method .

Properties

IUPAC Name

N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O5S3/c1-3-21-25-26-23(34-21)27-35(30,31)19-10-6-18(7-11-19)24-22(29)17-4-8-20(9-5-17)36(32,33)28-14-12-16(2)13-15-28/h4-11,16H,3,12-15H2,1-2H3,(H,24,29)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGLNONNBYZMIHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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